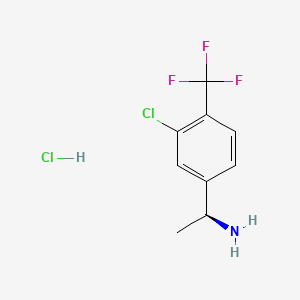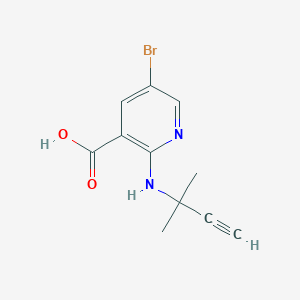
5-Bromo-2-((2-methylbut-3-yn-2-yl)amino)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-((2-methylbut-3-yn-2-yl)amino)nicotinic acid is an organic compound with the molecular formula C11H11BrN2O2 This compound is a derivative of nicotinic acid, featuring a bromine atom at the 5-position and a 2-methylbut-3-yn-2-ylamino group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-((2-methylbut-3-yn-2-yl)amino)nicotinic acid typically involves the following steps:
Bromination: The starting material, 2-aminonicotinic acid, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Amidation: The brominated intermediate is then reacted with 2-methylbut-3-yn-2-amine under appropriate conditions to form the final product. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-((2-methylbut-3-yn-2-yl)amino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted nicotinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-((2-methylbut-3-yn-2-yl)amino)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-((2-methylbut-3-yn-2-yl)amino)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the 2-methylbut-3-yn-2-ylamino group contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-bromobenzoic acid: Similar in structure but lacks the 2-methylbut-3-yn-2-ylamino group.
5-Bromo-2-chloronicotinic acid: Contains a chlorine atom instead of the 2-methylbut-3-yn-2-ylamino group.
2-Amino-5-bromo-3-methylpyridine: Similar brominated pyridine derivative but with different substituents.
Uniqueness
5-Bromo-2-((2-methylbut-3-yn-2-yl)amino)nicotinic acid is unique due to the presence of both the bromine atom and the 2-methylbut-3-yn-2-ylamino group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H11BrN2O2 |
|---|---|
Molekulargewicht |
283.12 g/mol |
IUPAC-Name |
5-bromo-2-(2-methylbut-3-yn-2-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H11BrN2O2/c1-4-11(2,3)14-9-8(10(15)16)5-7(12)6-13-9/h1,5-6H,2-3H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
LINJCKZRWMKFOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#C)NC1=C(C=C(C=N1)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


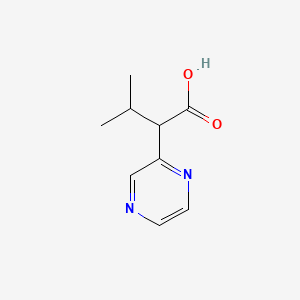
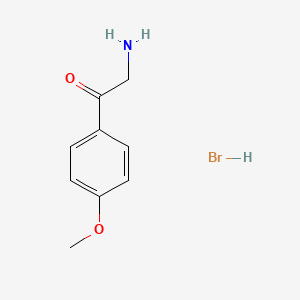

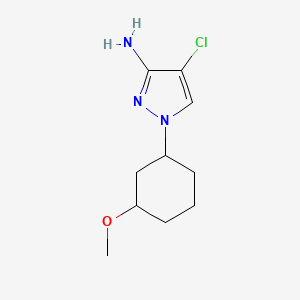
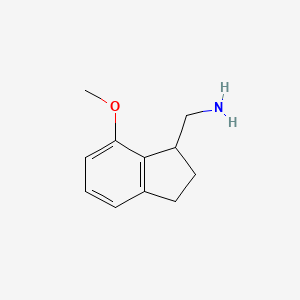

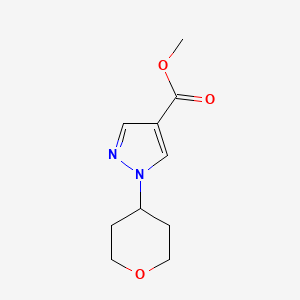

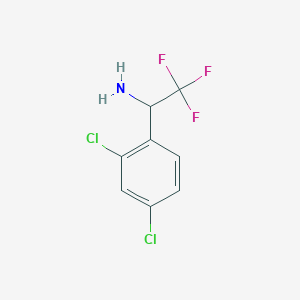

![3-(2-(3-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13639916.png)
![(1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol](/img/structure/B13639924.png)
